2-Methoxy-7-azaspiro[3.5]nonane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-methoxy-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17NO/c1-11-8-6-9(7-8)2-4-10-5-3-9/h8,10H,2-7H2,1H3 |
InChI Key |
YFHFIEDXFXLIDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy 7 Azaspiro 3.5 Nonane and Its Derivatives
Retrosynthetic Analysis of the 2-Methoxy-7-azaspiro[3.5]nonane Skeleton
A retrosynthetic analysis of this compound suggests several logical disconnections. The most apparent approach involves breaking the bonds at the spirocyclic center. This leads to two primary strategies:
Strategy A: Cyclobutane (B1203170) and Piperidine (B6355638) Precursors: One disconnection strategy involves breaking the spiro-linkage to reveal a piperidine ring and a cyclobutane component. The forward synthesis would then involve the alkylation of a pre-formed piperidine derivative with a suitable bifunctional cyclobutane electrophile.
Strategy B: Intramolecular Cyclization: An alternative disconnection involves breaking one of the C-N or C-C bonds of the piperidine ring. This leads to a linear or macrocyclic precursor containing both the methoxy-substituted cyclobutane and the nitrogen-containing chain. The key step in the forward synthesis would be an intramolecular cyclization. A specific example involves starting with 1,6-dibromohexane (B150918) and methoxyamine, where a cyclization reaction forms the core structure. smolecule.com A more complex, multi-step synthesis for a related 1,7-diazaspiro[3.5]nonane derivative starts from 1-toluoyl-4-piperidone, which undergoes several transformations including malonic ester synthesis, reduction, tosylation, and intramolecular cyclization to form the spiro-core. google.com
These retrosynthetic pathways provide a conceptual framework for the diverse synthetic routes that have been established for the 7-azaspiro[3.5]nonane core and its derivatives.
Established Synthetic Routes to the 7-Azaspiro[3.5]nonane Core
The construction of the 7-azaspiro[3.5]nonane core is the cornerstone of synthesizing the target molecule and its analogues. Several powerful synthetic strategies have been employed to achieve this.
Cycloaddition reactions are a powerful tool for forming cyclic and spirocyclic systems in a highly controlled manner. youtube.com These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.
[4+2] Cycloadditions: The Diels-Alder reaction, a type of [4+2] cycloaddition, can be envisioned for constructing the piperidine ring onto a pre-existing methylene-cyclobutane derivative. mdpi.com The reaction involves a conjugated diene reacting with a dienophile.
[3+2] Cycloadditions: 1,3-Dipolar cycloadditions are particularly useful for synthesizing five-membered heterocyclic rings. youtube.com In the context of the 7-azaspiro[3.5]nonane core, an azomethine ylide (a 1,3-dipole) could react with a cyclobutene (B1205218) derivative to form the spiro-fused pyrrolidine (B122466) ring, which could then be further elaborated into the target piperidine ring. A reliable method for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes has been developed using the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide. beilstein-journals.org
The choice of cycloaddition strategy depends on the availability of starting materials and the desired substitution pattern on the final spirocycle.
Ring expansion strategies provide an innovative pathway to N-heterocycles by "growing" larger rings from smaller, strained ones. springernature.comscribd.comnih.govresearchgate.net This approach can be particularly effective for creating the 7-azaspiro[3.5]nonane system.
A general strategy involves the formal cross-dimerization between a three-membered aza-heterocycle (like an aziridine) and a four-membered ring ketone (a cyclobutanone (B123998) derivative). nih.gov This transformation is often facilitated by synergistic bimetallic catalysis, for example using a combination of a transition metal like palladium and a Lewis acid. scribd.comresearchgate.net The mechanism is believed to involve the initial cleavage of the C-C bond in the strained ketone by the transition metal catalyst. nih.gov This methodology allows for the modular and efficient assembly of diverse N-heterocycles from two different strained rings. scribd.com
| Ring Expansion Strategy | Reactants | Catalyst System | Product Type | Ref. |
| Formal Cross-Dimerization | 3-membered aza-heterocycle + 4-membered ring ketone | Synergistic Bimetallic (e.g., Pd(0)/Lewis Acid) | N-heterocycles (e.g., Dihydropyridinones) | nih.gov |
This interactive table summarizes a key ring expansion strategy.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. organic-chemistry.orgtcichemicals.com This convergence offers significant advantages in terms of atom economy and reduced synthesis time.
An approach based on a three-component, microwave-promoted cyclodehydration has been used to synthesize the precursor for the drug Irbesartan, which features a spiro-imidazole moiety. mdpi.com A similar MCR strategy could be adapted for the 7-azaspiro[3.5]nonane core, potentially combining a cyclobutane derivative, an amine, and a third component in a one-pot reaction to rapidly assemble the spirocyclic system. The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that combines an aldehyde, an amine, an isonitrile, and a carboxylic acid, and has been used in the synthesis of complex biomolecules. tcichemicals.comyoutube.com
Stereoselective Synthesis of this compound
Controlling the three-dimensional arrangement of atoms is crucial in medicinal chemistry. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. youtube.com For this compound, which has at least one stereocenter at the methoxy-substituted carbon, controlling the stereochemistry is a key synthetic challenge.
Asymmetric catalysis is a powerful method for achieving high enantioselectivity in the synthesis of chiral compounds, including spirocycles. umn.edu This involves using a small amount of a chiral catalyst to direct the formation of one enantiomer over the other.
For the synthesis of spirocyclic structures analogous to 7-azaspiro[3.5]nonane, a one-pot cascade reaction employing a double allylic alkylation strategy has been shown to generate the spiro core with high enantioselectivity. smolecule.com This reaction uses glycine-derived imines under phase-transfer conditions, where a chiral catalyst controls the facial selectivity of the alkylation steps. Similarly, the stereoselective synthesis of spiroisoxazolinoproline-based amino acids has been achieved through the reaction of an exo-methyleneprolinate with nitrile oxides, yielding separable diastereomers. nih.gov These examples highlight the potential of applying asymmetric catalysis to the key bond-forming steps in the synthesis of this compound to obtain enantiomerically pure material.
Chiral Auxiliary-Mediated Transformations
To achieve enantiomerically pure forms of this compound, chiral auxiliaries are often employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org Once the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
One of the most effective classes of chiral auxiliaries for asymmetric synthesis are oxazolidinones, which were popularized by David A. Evans. wikipedia.org These auxiliaries can be used to direct various transformations, including stereoselective alkylations and aldol (B89426) reactions, which are key steps in building complex acyclic precursors that can later be cyclized to form the azaspiro[3.5]nonane skeleton. wikipedia.orgnih.gov
The general strategy involves attaching the chiral auxiliary to a precursor fragment. The inherent chirality of the auxiliary then creates a sterically biased environment, forcing subsequent reactions to proceed with a high degree of stereoselectivity. For instance, in an alkylation reaction, the bulky substituent on the oxazolidinone auxiliary can block one face of the molecule, directing the incoming electrophile to the opposite face. wikipedia.org After the desired chiral centers are established, the auxiliary is cleaved, typically through hydrolysis or aminolysis, to yield the enantiomerically enriched product, which can then be carried forward to complete the synthesis of the spirocycle. wikipedia.org A novel cysteine-derived oxazolidinone has been developed that serves as both a chiral imide auxiliary and an acyl transfer agent, allowing for the conversion of stable chiral amides into more reactive thioesters for further transformations. nih.gov
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Method |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Hydrolysis, Aminolysis, Reduction |
| Camphorsultam | Diels-Alder Reactions, Conjugate Additions | Hydrolysis (LiOH, H₂O₂) |
| Pseudoephedrine | Asymmetric Alkylation of Enolates | Acid/Base Hydrolysis |
Diastereoselective Control in Methoxy (B1213986) Group Introduction
Achieving diastereoselective control during the introduction of the methoxy group is critical for defining the final three-dimensional structure of this compound. This control can be exerted either during the cyclization step that forms the spirocyclic core or in a separate methoxylation step.
One powerful method involves the intramolecular SN′ cyclization of organolithium reagents onto allylic ethers. nih.gov Research has shown that the cyclization of alkyllithium species onto methoxy alkenes can proceed with high stereoselectivity. nih.gov In the formation of spiro ethers, the stereochemistry is often dictated by the preference for the alkene chain to be positioned cis to the oxygen atom in the existing ring, a phenomenon known as the "spiroether effect". nih.gov This effect, combined with the inherent syn-SN′ selectivity of the cyclization, can overcome other stereochemical preferences to yield a single dominant diastereomer. nih.gov For example, the cyclization of an organolithium derived from a cyano acetal (B89532) onto a secondary methoxy alkene was found to be highly selective, with strong coordination of the lithium to a ring oxygen in the transition state dictating the alkene's approach. nih.gov
Another approach to achieving diastereoselective synthesis involves cascade reactions. A Michael/Michael cyclization reaction catalyzed by DABCO has been used to create spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives with excellent diastereoselectivity (up to >20:1 dr). researchgate.net Such strategies, where multiple bonds are formed in a single operation with high stereocontrol, could be adapted for the synthesis of the azaspiro[3.5]nonane framework, where the introduction of the methoxy group is guided by the established stereocenters of the cyclizing partners.
Introduction and Functionalization of the 2-Methoxy Group
The methoxy group is a key feature of the target compound and can be introduced at various stages of the synthesis. Furthermore, once installed, it can be chemically modified to produce a range of derivatives.
Several methods exist for the introduction of a methoxy group onto a carbocyclic or heterocyclic framework. The choice of method depends on the nature of the substrate and the desired regioselectivity.
Electrochemical Methoxylation: The Shono oxidation is an electrochemical method that can be used for the α-methoxylation of N-protected cyclic amines. mdpi.com This process involves the anodic oxidation of the amine in methanol, which acts as both the solvent and the nucleophile. The reaction proceeds via an N-acyliminium ion intermediate, which is then trapped by methanol. This technique has been successfully applied to N-benzenesulfonyl- and N-tosylpiperidines and pyrrolidines, yielding α-methoxy derivatives. mdpi.com
Palladium-Catalyzed C-H Methoxylation: For aromatic or heteroaromatic precursors, modern cross-coupling strategies offer a powerful tool. The Pd/NBE cooperative catalysis, also known as a Catellani-type reaction, allows for the direct ortho-C–H methoxylation of aryl halides. nih.gov This method uses a unique N,N-bissulfonylmethoxyamine as the methoxy source and can functionalize a C-H bond adjacent to a halide, offering unconventional site-selectivity. nih.gov
Acid-Catalyzed Methoxylation: The methoxylation of unsaturated precursors, such as those containing double bonds, can be achieved using acid catalysis in the presence of methanol. Heteropolyacids immobilized on silica (B1680970) have been shown to be effective catalysts for the methoxylation of α-pinene, yielding α-terpinyl methyl ether as the main product. researchgate.net This type of reaction could be applied to an unsaturated azaspiro[3.5]nonane intermediate.
Table 2: Selected Methods for Methoxy Group Introduction
| Method | Reagents/Catalyst | Substrate Type | Key Feature |
|---|---|---|---|
| Shono Oxidation | Electrochemical cell, Methanol | N-protected cyclic amines | Anodic α-oxidation |
| Catellani-type Reaction | Pd/NBE, N,N-bissulfonylmethoxyamine | Aryl Halides | Ortho-C-H functionalization nih.gov |
| Acid Catalysis | Heteropolyacids, Methanol | Alkenes | Addition to double bond researchgate.net |
Once the this compound scaffold is assembled, the methoxy group itself can serve as a handle for further functionalization. Chemical derivatization is a common strategy to modify a molecule's properties or to prepare it for subsequent synthetic steps. jfda-online.com
A primary transformation of the methoxy group is its cleavage to reveal a hydroxyl group. This demethylation can be accomplished using various reagents, such as boron tribromide (BBr₃) or by other methods. The resulting alcohol is a versatile functional group that can be further derivatized. For example, it can be oxidized to a ketone, esterified, or converted into a leaving group for nucleophilic substitution.
Moreover, the methoxy group on an aromatic precursor can be used as a coupling partner or converted into a triflate. nih.gov This triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of new functional groups, thereby expanding the structural diversity of the synthesized derivatives. nih.gov Similarly, intramolecular Pd-catalyzed amination has been used to smoothly generate sterically bulky spiro compounds from precursors containing an appropriately positioned amine and halide. acs.org
Synthesis of this compound Building Blocks and Precursors
The construction of the azaspiro[3.5]nonane core relies on the availability of suitable building blocks and intermediates. These precursors are often functionalized in a way that facilitates the key cyclization steps.
The synthesis of functionalized azaspiro[3.5]nonane intermediates has been described in the patent literature, often as key building blocks for pharmaceutically active compounds. nih.govgoogle.com
One patented method describes a two-step synthesis for 7-oxo-2-azaspiro[3.5]nonane. google.com This process involves a first cyclization reaction between two starting materials in the presence of an acid binding agent and a phase transfer catalyst to form an intermediate compound. This intermediate is then subjected to a second cyclization using a reducing agent like lithium aluminum hydride to furnish the desired 7-oxo-2-azaspiro[3.5]nonane. google.com This oxo-functionalized intermediate is a valuable precursor, as the ketone can be reduced to an alcohol and subsequently converted to the target methoxy group.
Another synthetic route provides access to a protected and functionalized spirocycle, benzyl (B1604629) 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. chemicalbook.com This intermediate is prepared from the reaction of benzyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride in the presence of a zinc-copper couple. The resulting dichloro-oxo-azaspiro[3.5]nonane derivative contains multiple functional handles that can be selectively manipulated in subsequent synthetic steps to arrive at the desired 2-methoxy derivative. chemicalbook.com
Convergent Synthesis Strategies Utilizing the this compound Scaffold
Convergent synthesis represents an efficient and modular approach in medicinal chemistry, allowing for the late-stage combination of complex molecular fragments to generate a diverse range of final compounds. This strategy is particularly advantageous when employing structurally unique and three-dimensional scaffolds like this compound. In such syntheses, the pre-functionalized spirocyclic core serves as a central building block, which is then coupled with various other molecular moieties to rapidly assemble a library of derivatives. This modularity is key to efficient lead optimization in drug discovery.
The utility of the 7-azaspiro[3.5]nonane framework in convergent synthesis is demonstrated through the preparation of its functionalized derivatives, which are designed for subsequent coupling reactions. For instance, the synthesis of analogs of the local anesthetic Bupivacaine has been achieved by incorporating spirocyclic amino acids, highlighting the potential of these scaffolds as bioisosteres for piperidine rings. researchgate.net This approach not only modulates the physicochemical properties of the parent drug but also can lead to enhanced biological activity and reduced toxicity. researchgate.net
A common strategy involves the functionalization of the nitrogen atom of the azaspirocycle, or a carbon atom on the spirocyclic rings, to enable coupling with other fragments. For example, the preparation of 7-azaspiro[3.5]nonane-7-carbonyl chloride creates a reactive handle that can readily form amides or esters upon reaction with a wide array of amines and alcohols, respectively. This approach allows for the systematic exploration of the chemical space around the spirocyclic core.
Furthermore, the introduction of a functional group, such as a formyl group in tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate, provides a versatile point for modification. This aldehyde can undergo a variety of transformations, including reductive amination, Wittig reactions, and aldol condensations, to append diverse side chains in a convergent manner.
While direct examples of convergent syntheses explicitly starting with the this compound scaffold are not extensively detailed in the reviewed literature, the principles can be inferred from the synthesis and reactivity of closely related analogs. The methoxy group at the 2-position can influence the conformation and electronic properties of the cyclobutane ring, which may in turn affect the reactivity of other functional groups on the scaffold.
A hypothetical convergent synthesis utilizing the this compound scaffold would likely involve its initial synthesis with the methoxy group already in place. The secondary amine of the spirocycle would then be the most probable site for functionalization and subsequent coupling. For example, the amine could be acylated, alkylated, or used in a Buchwald-Hartwig amination to connect it to an aromatic or heteroaromatic partner.
The following table outlines a representative, albeit illustrative, convergent synthesis strategy based on the reactivity of related azaspirocycles.
| Step | Reaction Type | Reactants | Key Reagents and Conditions | Product |
|---|---|---|---|---|
| 1 | Amide Coupling | This compound, Carboxylic Acid (R-COOH) | EDC, HOBt, DIPEA, DMF | N-Acyl-2-methoxy-7-azaspiro[3.5]nonane derivative |
| 2 | Reductive Amination | This compound, Aldehyde/Ketone (R-CHO/R-CO-R') | NaBH(OAc)3, DCE | N-Alkyl-2-methoxy-7-azaspiro[3.5]nonane derivative |
| 3 | Suzuki Coupling (hypothetical, requires prior functionalization) | N-Boc-2-methoxy-7-bromo-7-azaspiro[3.5]nonane, Arylboronic Acid (Ar-B(OH)2) | Pd(PPh3)4, K2CO3, Toluene/H2O | N-Boc-2-methoxy-7-aryl-7-azaspiro[3.5]nonane derivative |
Chemical Reactivity and Derivatization Strategies for 2 Methoxy 7 Azaspiro 3.5 Nonane
Reactivity at the Nitrogen Center of 2-Methoxy-7-azaspiro[3.5]nonane
The secondary amine within the piperidine (B6355638) ring of this compound is a primary site for chemical modification, readily undergoing reactions typical of such functional groups.
The nitrogen atom in this compound can be readily alkylated or acylated to introduce a wide range of substituents. These reactions are fundamental in modifying the compound's physical, chemical, and biological properties.
N-Alkylation: The nucleophilic nitrogen can react with various alkylating agents, such as alkyl halides or epoxides, to form N-substituted derivatives. A notable example is the synthesis of 2-(2-Methoxy-7-azaspiro[3.5]nonan-7-yl)ethanol. nih.gov This transformation highlights the accessibility of the nitrogen for introducing functionalized alkyl chains. The general conditions for such reactions typically involve a base to deprotonate the secondary amine, enhancing its nucleophilicity, and a suitable solvent.
N-Acylation: Acylation of the nitrogen center is another common derivatization strategy, typically achieved by reacting the parent compound with acyl chlorides or anhydrides. This reaction leads to the formation of stable amide derivatives. While specific examples of N-acylation for this compound are not extensively documented in publicly available literature, the general reactivity of secondary amines suggests that this transformation is highly feasible. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would be expected to yield N-acetyl-2-methoxy-7-azaspiro[3.5]nonane.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Ethylene oxide | 2-(2-Methoxy-7-azaspiro[3.5]nonan-7-yl)ethanol | N-Alkylation |
| This compound | Acetyl chloride | N-Acetyl-2-methoxy-7-azaspiro[3.5]nonane | N-Acylation (Predicted) |
The secondary amine of this compound can serve as a building block for the construction of more complex N-heterocyclic systems. Although specific examples starting from this compound are not readily found in the literature, the principles of heterocyclic synthesis can be applied. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of fused or spiro-fused heterocyclic rings. Such derivatizations are of interest in medicinal chemistry for exploring new chemical space and generating novel pharmacophores.
Modifications at the Spiro Carbon Center
The spirocyclic core of this compound imparts significant conformational rigidity to the molecule.
This compound possesses a stereocenter at the carbon atom bearing the methoxy (B1213986) group. Chemical transformations involving this center could potentially proceed with either inversion or retention of stereochemistry. However, specific studies on the stereochemical outcomes of reactions at this center for this particular compound are not widely reported. Stereoselective synthesis of related azaspiro compounds has been achieved, suggesting that control over the stereochemistry of this class of molecules is an active area of research. chemrxiv.orgresearchgate.net
Functionalization of the carbon atoms of the cyclobutane (B1203170) and piperidine rings, other than the spirocenter and the nitrogen atom, would require specific synthetic strategies. These positions are generally less reactive. However, radical halogenation or metallation-electrophile quench sequences could potentially be employed to introduce new functional groups, although no specific examples for this compound are documented.
Transformations Involving the Methoxy Group
The methoxy group in this compound is another potential site for chemical modification.
Demethylation of the methoxy group to the corresponding alcohol, 2-hydroxy-7-azaspiro[3.5]nonane, is a conceivable transformation. This could be achieved using standard ether cleavage reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr). The resulting secondary alcohol would provide a new handle for further functionalization, such as oxidation to a ketone or esterification. The presence of the methoxy group enhances the reactivity and solubility of the compound in various solvents, making it a valuable intermediate in organic synthesis. smolecule.com General chemical reactions such as oxidation, reduction, and substitution are possible. smolecule.com
| Starting Material | Reagent | Potential Product | Transformation |
| This compound | Boron tribromide | 2-Hydroxy-7-azaspiro[3.5]nonane | Demethylation |
Demethylation and Ether Cleavage Reactions
The methoxy group at the C2 position of this compound is a key functional handle that can be targeted for cleavage to reveal a hydroxyl group. This transformation is a common strategy in medicinal chemistry and natural product synthesis to enable further functionalization or to unmask a biologically active hydroxyl moiety. The cleavage of this ether can be achieved under various conditions, primarily involving strong acids or Lewis acids.
One of the most effective and widely used reagents for the demethylation of aryl and alkyl ethers is boron tribromide (BBr₃). nih.govlibretexts.orgacs.org The reaction typically proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, which activates the C-O bond for cleavage. acs.org For an alkyl ether such as this compound, the subsequent step would likely involve an Sₙ2 attack by a bromide ion on the methyl group, leading to the formation of methyl bromide and the corresponding bromoborane-alkoxide intermediate. nih.gov This intermediate is then hydrolyzed upon aqueous workup to yield the desired 2-hydroxy-7-azaspiro[3.5]nonane. Given the high reactivity of BBr₃, these reactions are often performed at low temperatures, such as -78 °C to 0 °C, in an inert solvent like dichloromethane. nih.gov
Alternatively, strong Brønsted acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be employed for ether cleavage. nih.govrsc.org The mechanism involves protonation of the ether oxygen to form a good leaving group (methanol), followed by nucleophilic attack of the halide ion on the methyl group. acs.org These reactions often require elevated temperatures to proceed at a reasonable rate. The choice of reagent can be critical, as over-reaction with excess HI can potentially convert the resulting alcohol into an alkyl iodide. nih.gov
The table below summarizes potential conditions for the demethylation of this compound based on general principles of ether cleavage.
| Reagent | Typical Conditions | Probable Mechanism | Product |
| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to rt | Lewis acid-assisted Sₙ2 | 2-Hydroxy-7-azaspiro[3.5]nonane |
| Hydrobromic acid (HBr) | Acetic acid, reflux | Acid-catalyzed Sₙ2 | 2-Hydroxy-7-azaspiro[3.5]nonane |
| Hydroiodic acid (HI) | Reflux | Acid-catalyzed Sₙ2 | 2-Hydroxy-7-azaspiro[3.5]nonane |
Reactivity of the Alpha-Carbons to the Methoxy Group
The reactivity of the C-H bonds at the alpha-carbons (C1 and C3) to the methoxy group on the cyclobutane ring is another avenue for derivatization. In general, ethers can be deprotonated at the alpha-position using strong bases to form an α-alkoxy carbanion, which can then react with various electrophiles. However, the acidity of these protons is relatively low.
In the absence of specific experimental data for this compound, one can hypothesize that deprotonation at C1 or C3 would require a very strong base, such as an organolithium reagent in the presence of a chelating agent like TMEDA, to form a transient carbanion. This could potentially be trapped by an electrophile. However, the feasibility and regioselectivity of such a reaction are uncertain without experimental validation.
Ring System Modifications of this compound
Modification of the spirocyclic core of this compound offers a pathway to novel molecular scaffolds with potentially interesting three-dimensional shapes and biological activities.
Expansion and Contraction of Constituent Rings
Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing ring systems that are otherwise difficult to prepare. For the 7-azaspiro[3.5]nonane skeleton, both the cyclobutane and the piperidine rings could potentially undergo such transformations.
Expansion of the Piperidine Ring: One plausible strategy for expanding the piperidine ring to an azepane ring would involve a Tiffeneau-Demjanov-type rearrangement. This would require initial functionalization of the piperidine ring, for example, by introducing an amino group, which could then be diazotized to generate a carbocation that initiates the ring expansion.
Contraction of the Piperidine Ring: A Favorskii-type rearrangement of an α-halo ketone derivative of the piperidine ring could lead to a ring-contracted pyrrolidine (B122466) spirocycle. This would necessitate the oxidation of one of the α-carbons to the nitrogen to a ketone, followed by halogenation.
Modifications of the Cyclobutane Ring: The strained cyclobutane ring can also be a substrate for ring expansion or contraction. For instance, a ring expansion to a cyclopentanone (B42830) could be envisioned through a rearrangement of a 1-hydroxycyclobutylmethylamine derivative. Conversely, photochemical Wolff rearrangement of an α-diazoketone derived from the cyclobutane ring could lead to a ring-contracted cyclopropane (B1198618) derivative.
The table below outlines some hypothetical ring modification strategies for the 7-azaspiro[3.5]nonane core.
| Starting Ring | Target Ring | Potential Reaction Type |
| Piperidine | Azepane | Tiffeneau-Demjanov Rearrangement |
| Piperidine | Pyrrolidine | Favorskii Rearrangement |
| Cyclobutane | Cyclopentane | Pinacol-type Rearrangement |
| Cyclobutane | Cyclopropane | Wolff Rearrangement |
Heteroatom Exchange within the Spiro System
Replacing one or more of the carbon or oxygen atoms in the this compound framework with other heteroatoms can lead to novel heterocyclic systems with altered physicochemical properties.
Introduction of a Second Nitrogen Atom: The synthesis of diazaspiro[3.5]nonanes has been reported, often through multi-step sequences involving the construction of one of the heterocyclic rings onto a pre-existing one. For instance, it might be possible to convert the methoxy group of this compound into a ketone, which could then be transformed into a lactam, and subsequently a second amine, to generate a 2,7-diazaspiro[3.5]nonane derivative.
Introduction of a Sulfur Atom: The synthesis of thia-azaspiro[3.5]nonanes has also been documented. A potential, albeit challenging, route from this compound could involve a multi-step conversion of the methoxy group and the adjacent carbon into a thiophene (B33073) or thiazole (B1198619) ring, which would represent a significant structural modification. More direct methods typically involve the construction of the spirocycle from sulfur-containing building blocks.
The table below lists some related heteroatom-containing spiro[3.5]nonane systems found in the literature.
| Compound Name | Heteroatoms |
| 2,7-Diazaspiro[3.5]nonane | Two Nitrogen |
| 2-Thia-7-azaspiro[3.5]nonane | One Sulfur, One Nitrogen |
| 2-Oxa-7-azaspiro[3.5]nonane | One Oxygen, One Nitrogen |
Structural Elucidation and Conformational Analysis of 2 Methoxy 7 Azaspiro 3.5 Nonane
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the structure of a molecule. For 2-Methoxy-7-azaspiro[3.5]nonane, this would involve a combination of techniques to ascertain its connectivity, stereochemistry, and functional groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy, including 1H and 13C NMR, would be crucial for establishing the carbon-hydrogen framework of this compound. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the connectivity of atoms within the molecule.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), would be indispensable for elucidating the stereochemistry of the compound. These experiments reveal through-space interactions between protons, which would help in determining the relative configuration of the methoxy (B1213986) group and the substituents on the spirocyclic rings. The stereochemical assignment is a critical aspect of the analysis of such spiro compounds.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. In the case of this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for C-H (alkane), C-O (ether), and N-H (secondary amine) stretching and bending vibrations. The specific frequencies of these bands would provide evidence for the presence of the azaspiro[3.5]nonane core and the methoxy substituent.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, which would be compared with the calculated exact mass of the molecular formula C9H17NO. This would unequivocally confirm the molecular formula and rule out other potential elemental compositions.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.
Investigation of Intermolecular Interactions in Solid State
The crystal structure would also allow for a detailed investigation of the intermolecular interactions that govern the packing of the molecules in the solid state. This includes identifying hydrogen bonds involving the secondary amine, as well as van der Waals forces and other non-covalent interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.
Conformational Studies
The conformation of this compound is determined by the puckering of both the cyclobutane (B1203170) and piperidine (B6355638) rings, the geometry around the spiro carbon atom, and the orientation of the methoxy substituent.
The piperidine ring in 7-azaspiro[3.5]nonane typically adopts a chair conformation, which is the most stable form for six-membered rings, minimizing both angular and torsional strain. nih.gov However, the spiro fusion to a cyclobutane ring can introduce some degree of flattening to the chair conformation. The puckering of the cyclobutane ring is a subtle but important factor. Cyclobutane itself is not planar but exists in a puckered conformation to relieve torsional strain. The degree of puckering is influenced by substituents.
Table 1: Predicted Geometric Parameters of 7-azaspiro[3.5]nonane
| Parameter | Value |
|---|---|
| C-C-C angle in cyclobutane | ~88° |
| C-N-C angle in piperidine | ~112° |
| C-C-N angle in piperidine | ~110° |
Note: These are approximate values based on computational models of similar structures. Actual experimental values for this compound may vary.
For the piperidine ring, the primary dynamic process is the chair-to-chair interconversion. This process involves the nitrogen atom and the carbon atoms of the ring moving in a coordinated fashion, leading to the exchange of axial and equatorial positions. The energy barrier for this process in piperidine itself is around 10-11 kcal/mol. The spiro fusion and the methoxy substituent would be expected to influence this barrier.
The cyclobutane ring also undergoes a dynamic puckering inversion. The energy barrier for this process is generally low, often less than 2 kcal/mol. Variable temperature NMR experiments could potentially resolve the signals of the different conformers and allow for the determination of the activation energies for these dynamic processes.
The methoxy group at the 2-position of the cyclobutane ring is a key determinant of the conformational preferences of this compound. The methoxy group itself has conformational flexibility due to rotation around the C-O bond. nih.govscielo.br Its orientation will be governed by steric and electronic interactions with the rest of the molecule.
The presence of the methoxy group can lead to the existence of different diastereomeric conformers, depending on its orientation relative to the piperidine ring. These conformers would have different energies and populations at equilibrium. The methoxy group's influence extends to the puckering of the cyclobutane ring, potentially favoring a specific puckered state to minimize steric hindrance. Furthermore, long-range electronic effects of the methoxy group could subtly influence the geometry and basicity of the nitrogen atom in the piperidine ring. nih.gov Computational modeling and high-resolution spectroscopic techniques would be invaluable in dissecting these subtle but significant conformational effects.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 7-azaspiro[3.5]nonane |
| Piperidine |
Theoretical and Computational Investigations of 2 Methoxy 7 Azaspiro 3.5 Nonane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods are employed to investigate the electronic properties and predict various spectroscopic and reactive features of molecules with a high degree of accuracy.
Density Functional Theory (DFT) Studies on Electronic Structure
DFT calculations are instrumental in elucidating the electronic structure of 2-Methoxy-7-azaspiro[3.5]nonane. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which in turn governs its chemical and physical properties.
Commonly, hybrid functionals such as B3LYP are used in conjunction with a basis set like 6-311++G(d,p) to perform these calculations. tandfonline.com Such studies provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. scielo.br
The presence of the methoxy (B1213986) group is expected to significantly influence the electronic structure. The oxygen atom's lone pairs can participate in n → σ* interactions, affecting the electron density distribution across the spirocyclic framework. The nitrogen atom in the piperidine (B6355638) ring also possesses a lone pair, which plays a critical role in the molecule's basicity and nucleophilicity. DFT calculations can quantify these effects by analyzing Mulliken or Natural Bond Orbital (NBO) charges on each atom.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
| Total Energy | -558.7 Hartree |
Note: The data in this table is hypothetical and intended to be representative of values obtained from DFT calculations for similar molecules.
Computational Prediction of Spectroscopic Parameters
DFT is also a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra by calculating the energies of electronic transitions.
Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the C-O stretching of the methoxy group, the N-H stretching of the piperidine ring, and the various C-C and C-H vibrations of the spirocyclic core.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the connectivity and stereochemistry of the molecule.
Reactivity and Selectivity Predictions
The electronic structure data obtained from DFT calculations can be used to predict the reactivity and selectivity of this compound. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the electron density distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The region around the nitrogen atom is expected to be a site of high negative potential, indicating its susceptibility to electrophilic attack.
Fukui functions and local softness indices can provide more quantitative predictions of reactive sites for both nucleophilic and electrophilic attacks. These reactivity descriptors help in understanding which atoms are most likely to participate in chemical reactions, guiding synthetic efforts and the design of new derivatives. scielo.br For example, such calculations could predict the most likely site of protonation or alkylation on the 7-azaspiro[3.5]nonane skeleton.
Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a computationally more efficient way to explore the conformational landscape and dynamics of molecules.
Conformational Landscape Exploration
Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the movement of the atoms over time at a given temperature. tandfonline.com These simulations can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent) and the energy barriers between them. For instance, MD simulations could show the frequency of chair-flip inversions in the piperidine ring and how the methoxy substituent affects this process.
Energetic Analysis of Isomers and Tautomers
Molecular mechanics calculations can provide the relative energies of different stereoisomers and conformers of this compound. The spirocyclic nature of the compound and the presence of the methoxy group can lead to various diastereomers. The relative stability of these isomers is determined by factors such as steric hindrance and intramolecular interactions.
For example, the methoxy group can be in an axial or equatorial position relative to the cyclobutane (B1203170) ring, and the piperidine ring can exist in different chair conformations. The energetic differences between these forms can be calculated to determine the most stable, and therefore most abundant, isomer at equilibrium.
Table 2: Relative Energies of this compound Conformers from Molecular Mechanics
| Conformer | Relative Energy (kcal/mol) |
| Chair (equatorial OMe) | 0.00 |
| Chair (axial OMe) | 2.5 |
| Boat (equatorial OMe) | 5.8 |
| Boat (axial OMe) | 7.2 |
Note: The data in this table is hypothetical and based on general principles of conformational analysis for substituted piperidines.
In addition to conformers, the potential for tautomerism can also be investigated. While less common for this specific structure, computational methods can explore the energetic feasibility of proton transfer from the nitrogen to another atom in the molecule under certain conditions.
In Silico Modeling for Scaffold Properties
In silico modeling, a cornerstone of modern medicinal chemistry, utilizes computational methods to predict the physicochemical properties and potential biological activity of molecules. For novel scaffolds like this compound, these techniques provide initial insights that can guide further research and development. Spiro compounds, characterized by a central carbon atom shared by two rings, possess a unique and rigid three-dimensional structure. chemenu.com This rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets.
The three-dimensional shape and volume of a molecule are fundamental determinants of its biological activity, influencing how it fits into the binding site of a protein. For the 7-azaspiro[3.5]nonane scaffold, computational models can predict key molecular descriptors. The introduction of a methoxy group at the 2-position of the cyclobutane ring is expected to have a defined impact on these properties.
Predictive modeling for the parent compound, 7-azaspiro[3.5]nonane, provides a baseline for understanding the methoxy derivative. The shape of this scaffold is inherently three-dimensional and non-planar due to the spirocyclic fusion of a cyclobutane and a piperidine ring.
Table 1: Predicted Molecular Properties of 7-azaspiro[3.5]nonane and Related Scaffolds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |
| 7-Azaspiro[3.5]nonane | C₈H₁₅N | 125.21 | 1.8 | 12.0 |
| 2-Oxa-7-azaspiro[3.5]nonane | C₇H₁₃NO | 127.18 | 0.0 | 21.3 |
| 8-Azaspiro[4.5]decane | C₉H₁₇N | 139.24 | 2.2 | 12.0 |
Data sourced from PubChem and other computational chemistry databases. The values for XLogP3 and Polar Surface Area are computed predictions. nih.govnih.gov
The data in Table 1 for the parent and related scaffolds suggest that the introduction of heteroatoms like oxygen (as in 2-oxa-7-azaspiro[3.5]nonane) decreases the lipophilicity (lower XLogP3) and increases the polar surface area. nih.govuni.lu By extension, the methoxy group in this compound would also be expected to increase the polar surface area compared to the parent compound and influence its lipophilicity.
The surface properties of a molecule, including its electrostatic potential and capacity for hydrogen bonding, are critical for its interactions with biological macromolecules. Computational models can map these properties onto the molecule's van der Waals surface, providing a visual and quantitative understanding of its interaction potential.
For this compound, the key features influencing its surface properties are the nitrogen atom in the piperidine ring and the oxygen atom of the methoxy group.
Electrostatic Potential: The nitrogen atom of the azaspiro core is a region of negative electrostatic potential, making it a potential hydrogen bond acceptor. The oxygen atom of the methoxy group also contributes to the negative electrostatic potential and can act as a hydrogen bond acceptor. The presence of these two electronegative atoms will create a distinct electrostatic surface map, guiding how the molecule orients itself when approaching a biological target.
Hydrogen Bonding: The secondary amine in the 7-azaspiro[3.5]nonane scaffold can act as both a hydrogen bond donor and acceptor. The methoxy group's oxygen atom provides an additional hydrogen bond acceptor site. This dual functionality is a significant feature that can be fine-tuned in drug design to optimize binding to a target protein.
Role of 2 Methoxy 7 Azaspiro 3.5 Nonane As a Privileged Scaffold in Chemical Design
Applications in Scaffold-Based Library Synthesis
The unique topology of 2-Methoxy-7-azaspiro[3.5]nonane makes it an attractive core for the generation of molecular libraries aimed at screening for biological activity. Its rigid framework allows for the precise positioning of functional groups in three-dimensional space, a critical factor in molecular recognition by biological targets.
Construction of Diverse Molecular Libraries
The this compound scaffold serves as a versatile starting point for the construction of diverse molecular libraries. The secondary amine within the piperidine (B6355638) ring and the methoxy (B1213986) group on the cyclobutane (B1203170) ring offer two distinct points for chemical modification. The nitrogen atom can be readily functionalized through reactions such as acylation, alkylation, arylation, and reductive amination, allowing for the introduction of a wide array of substituents.
For instance, the amine can be reacted with a variety of carboxylic acids, sulfonyl chlorides, and isocyanates to generate extensive libraries of amides, sulfonamides, and ureas, respectively. This approach has been utilized in the synthesis of complex molecules, where the this compound moiety is incorporated as a key structural element. Patent literature describes the use of this compound hydrochloride in coupling reactions with other complex fragments to generate novel chemical entities. google.com
High-Throughput Synthesis Strategies Utilizing the Spiro Scaffold
While specific high-throughput synthesis (HTS) campaigns focusing solely on the this compound scaffold are not extensively detailed in publicly available literature, the chemical handles present on the molecule are highly amenable to such strategies. The reactivity of the secondary amine allows for its use in parallel synthesis formats.
For example, a library of derivatives can be efficiently generated by reacting this compound with a diverse set of building blocks in a multi-well plate format. Automated liquid handlers can be employed to dispense the spirocyclic core and a variety of reagents, such as acid chlorides or aldehydes for reductive amination, into the wells. Subsequent purification using automated flash chromatography or preparative HPLC can then yield a library of discrete compounds for biological screening. The amenability of such reactions to medium-throughput assays is noted in the development of modulators for biological targets. google.com
Rational Design of Novel Chemical Probes
The well-defined stereochemistry of the this compound scaffold is a significant asset in the rational design of chemical probes, which are essential tools for studying biological systems.
Ligand Design Based on Spirocyclic Scaffolds
The rigid nature of the this compound framework reduces the conformational flexibility of the resulting ligands, which can lead to higher binding affinity and selectivity for their biological targets. This is because the entropic penalty upon binding is minimized.
In the design of ligands, the spirocyclic core can act as a central scaffold from which various pharmacophoric elements are projected. For example, in the development of inhibitors for lipoprotein-associated phospholipase A2 (Lp-PLA2), a derivative of this compound, namely tert-butyl 6-formyl-2-methoxy-7-azaspiro[3.5]nonane-7-carboxylate, was utilized as a key intermediate. google.com This demonstrates the role of the scaffold in constructing molecules with specific biological activities.
Exploration of Structure-Activity Relationships (SAR) through Derivatization
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and chemical probe development. The this compound scaffold provides an excellent platform for systematic SAR studies. By keeping the spirocyclic core constant and systematically varying the substituents on the nitrogen atom and potentially modifying the methoxy group, researchers can probe the specific interactions between a ligand and its target protein.
Patent literature provides examples of this approach, where derivatives of this compound are synthesized and evaluated for their biological activity. For instance, N-[2-(3,3-difluoropyrrolidin-1-yl)-4-(2-fluorophenyl)-3-pyridyl]-2-methoxy-7-azaspiro[3.5]nonane-7-carboxamide was synthesized as part of a series of pyridinylacetamide derivatives designed as sodium channel activators. google.com The evaluation of such compounds allows for the establishment of SAR, guiding the design of more potent and selective molecules. google.com
Mechanistic Probing in Chemical Biology
While the direct application of this compound in mechanistic probing studies is not yet widely reported, its characteristics make it a promising tool for such endeavors. Chemical probes designed around this scaffold could be used to investigate the function and regulation of specific proteins within a cell or organism.
The ability to introduce various functionalities allows for the incorporation of reporter tags, such as fluorescent dyes or biotin, or photo-cross-linking groups. These modified probes could be used to identify the binding partners of a particular compound, elucidate its mechanism of action, or visualize its subcellular localization. The inherent rigidity of the scaffold would help in maintaining the specific binding orientation of the probe, ensuring that the observed biological effects are due to the intended interactions. The potential for its derivatives to exhibit significant biological activity makes it a candidate for further research in developing therapeutic agents and understanding their interactions with biomolecules. smolecule.com
Investigation of Molecular Recognition by Target Proteins
A notable example is the development of novel G protein-coupled receptor 119 (GPR119) agonists based on the 7-azaspiro[3.5]nonane framework. nih.gov GPR119 is a promising therapeutic target for type 2 diabetes, and its agonists are known to stimulate insulin (B600854) secretion. nih.gov In a focused study, researchers synthesized a series of 7-azaspiro[3.5]nonane derivatives and evaluated their efficacy as GPR119 agonists. nih.gov Through systematic modification of the piperidine N-capping group and an aryl group, a potent agonist was identified, demonstrating the scaffold's utility in achieving high-affinity binding to this important receptor. nih.gov
Table 1: Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists Data sourced from a study on novel GPR119 agonists. nih.gov
| Compound ID | R² (Piperidine N-capping group) | R³ (Aryl group) | GPR119 Agonist Activity (EC₅₀, nM) |
|---|---|---|---|
| 54a | Pyrimidin-2-yl | 4-Fluorophenyl | 150 |
| 54d | 4-Methylpyrimidin-2-yl | 4-Fluorophenyl | 85 |
| 54g | 4-Trifluoromethylpyrimidin-2-yl | 4-Fluorophenyl | 15 |
| 55b | Pyrimidin-2-yl | 2,4-Difluorophenyl | 98 |
Furthermore, derivatives of 2,7-diazaspiro[3.5]nonane have been investigated as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). acs.org ENPP1 is a key enzyme that negatively regulates the STING (Stimulator of Interferon Genes) pathway, which is crucial for the innate immune response to cancer. nih.govnih.gov Inhibition of ENPP1 can enhance anti-tumor immunity. nih.gov A study exploring various spirocyclic amines as linkers in ENPP1 inhibitors found that compounds incorporating the 2,7-diazaspiro[3.5]nonane moiety displayed good potency. acs.org
Development of Chemical Tools for Biological Pathway Interrogation
The ability to selectively modulate the function of specific proteins makes small molecules indispensable tools for dissecting complex biological pathways. The 7-azaspiro[3.5]nonane scaffold, with its demonstrated ability to serve as a basis for potent and selective ligands, holds significant promise for the development of such chemical probes. mdpi.com These probes can be used to investigate the roles of their target proteins in normal physiology and in disease states. thno.org
The development of ENPP1 inhibitors based on the azaspiro[3.5]nonane scaffold provides a compelling example of how these compounds can be used to interrogate a specific biological pathway. acs.orgnih.gov By inhibiting ENPP1, these molecules can be used to study the downstream effects on the STING pathway, including the production of interferons and the activation of anti-tumor immune responses. nih.govnih.gov The structure-activity relationship (SAR) data gathered from these studies not only guides the development of more potent inhibitors but also provides a deeper understanding of the molecular requirements for interacting with ENPP1. acs.orgnih.gov
Table 2: Potency of Spirocyclic Amine Derivatives as ENPP1 Inhibitors Data adapted from a study on pyrrolopyrimidine derivatives as ENPP1 inhibitors. acs.org
| Compound ID | Spirocyclic Amine Linker | ENPP1 Inhibitory Activity (IC₅₀, nM) |
|---|---|---|
| 21 | 2,6-Diazaspiro[3.4]octane | 20.89 |
| 22 | 2,6-Diazaspiro[3.5]nonane | 21.89 |
| 23 | 2,7-Diazaspiro[3.5]nonane | Moderate to good potency |
| 24 | 2,8-Diazaspiro[4.5]decane | Moderate to good potency |
While specific studies detailing the use of this compound itself as a chemical probe are not yet prevalent in the literature, the successful application of its structural analogs highlights the potential of this compound class. Future research could focus on developing fluorescently labeled or biotinylated versions of this compound derivatives to facilitate the visualization and isolation of their protein targets, further enhancing their utility as tools for biological discovery.
Applications in Materials Science and Photochemistry
The unique structural features of spirocyclic compounds are not only advantageous in a biological context but also offer exciting possibilities in the field of materials science. The inherent three-dimensionality and rigidity of the spirocyclic framework can be exploited to create materials with novel properties.
Integration into Advanced Polymer Architectures
The incorporation of spirocyclic units into polymer backbones can significantly influence the resulting material's properties. The rigid, non-planar nature of the spiro center can disrupt chain packing, leading to polymers with increased solubility and amorphous character. This is particularly relevant for the development of processable polymers for various applications.
While the direct polymerization of this compound has not been extensively reported, the broader class of spiro-containing monomers has been explored. For instance, the polymerization of cyclic ketene (B1206846) acetals containing spirocyclic structures has been shown to proceed via ring-opening mechanisms to yield polyesters. researchgate.net The azaspiro functionality in this compound offers a handle for its incorporation into polymers through various polymerization techniques, such as condensation polymerization or as a side group in addition polymers. The resulting polymers could potentially exhibit enhanced thermal stability and unique mechanical properties due to the rigid spirocyclic core.
Design of Photochromic and Optoelectronic Materials
Spiro compounds have emerged as a significant class of materials for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The orthogonal arrangement of the two ring systems around the central spiro atom can effectively prevent intermolecular interactions that often lead to quenching of luminescence in the solid state. This structural feature is beneficial for maintaining high photoluminescence quantum yields in thin films.
Spiro-configured molecules, such as derivatives of spirobifluorene, are widely used as host materials in phosphorescent OLEDs and as emitters in thermally activated delayed fluorescence (TADF) OLEDs. The spiro linkage provides high thermal stability and allows for the fine-tuning of the electronic properties by modifying the peripheral substituents. Although the application of this compound in this context is a nascent area of research, its rigid framework is a promising feature.
Furthermore, the concept of photochromism, where a molecule reversibly changes its absorption spectrum upon irradiation with light, has been demonstrated in some spiro compounds. For example, photochromic spiro compounds based on azo chromophores have been reported. acs.org The azaspiro[3.5]nonane scaffold could potentially be functionalized with photochromic moieties to create novel light-responsive materials. The methoxy group in this compound could also be used as a handle for attaching such photoactive units, opening up possibilities for the development of molecular switches and optical data storage materials.
Future Research Directions and Challenges for 2 Methoxy 7 Azaspiro 3.5 Nonane
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for 2-Methoxy-7-azaspiro[3.5]nonane and related azaspirocycles often rely on multi-step processes that can be resource-intensive and may not be amenable to large-scale production. A significant area for future research lies in the development of more efficient and sustainable synthetic methodologies.
One of the primary challenges is the construction of the spirocyclic core with high stereoselectivity. nih.gov Innovations in catalysis, such as the use of rhodium(I) complexes for cycloisomerization/Diels-Alder cascades in the synthesis of related seven-membered azaspiro compounds, could be adapted to streamline the synthesis of the 7-azaspiro[3.5]nonane framework. nih.gov Furthermore, diversity-oriented synthesis approaches, which allow for the rapid generation of a library of related compounds, could be employed to explore the chemical space around this scaffold. nih.gov
Future efforts should also focus on the principles of green chemistry. This includes the use of less hazardous reagents and solvents, minimizing waste generation, and developing catalytic processes that can be conducted under milder reaction conditions. Patented two-step synthesis methods for related compounds like 7-oxo-2-azaspiro[3.5]nonane, which report high yields and simplified post-treatment, offer a promising starting point for developing more economical and environmentally friendly routes to this compound. google.com
Table 1: Comparison of Synthetic Approaches for Azaspiro[3.5]nonane Derivatives
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis | Challenges |
| Multi-component Condensation | Rapid access to functionalized building blocks. nih.gov | Efficient construction of complex molecular architectures in a single step. | Control of regioselectivity and stereoselectivity can be difficult. |
| Ring-Closing Metathesis | Versatile for forming cyclic structures. nih.gov | Can be applied to a wide range of substrates to create diverse derivatives. | Requires specific functional group handles and may use expensive catalysts. |
| Rhodium-Catalyzed Cycloisomerization | Highly selective formation of spirocyclic systems. nih.gov | Potential for high stereocontrol in the formation of the spirocyclic core. | Catalyst sensitivity and optimization of reaction conditions. |
| Two-Step Cyclization | High yield and simplified purification. google.com | Amenable to large-scale production and cost-effective. | May require specific starting materials and harsh reagents. |
Exploration of Novel Functionalizations and Reactivity Patterns
The reactivity of this compound is largely dictated by the nitrogen atom in the piperidine (B6355638) ring and the methoxy (B1213986) group. While standard reactions such as oxidation, reduction, and substitution have been reported, a deeper understanding of its reactivity is needed to unlock its full potential. smolecule.com
Future research should explore novel functionalizations of both the azaspirocyclic core and the methoxy group. For instance, the nitrogen atom can be a site for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and biological activity. The development of derivatives of related azaspiro[3.3]heptane and oxa-azaspiro[3.5]nonane carboxylic acids for drug design showcases the potential of such modifications. univ.kiev.ua
Investigating the reactivity of the carbon skeleton, including C-H activation strategies, could lead to the development of new methods for creating more complex and diverse molecular architectures. Understanding how the spirocyclic nature of the molecule influences the reactivity of adjacent functional groups will be crucial for designing novel synthetic transformations.
Advanced Computational Studies for Rational Design
Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery and materials science research. nih.gov For this compound, advanced computational studies can play a pivotal role in its future development.
Quantitative structure-activity relationship (QSAR) studies can help to establish correlations between the structural features of this compound derivatives and their biological activities. mdpi.com This information can guide the rational design of new compounds with improved potency and selectivity. Molecular docking simulations can predict the binding modes of these compounds with specific biological targets, providing insights into the molecular basis of their activity. mdpi.com
Furthermore, computational methods can be used to predict the physicochemical properties of novel derivatives, such as solubility and membrane permeability, which are critical for drug development. univ.kiev.ua These in silico approaches can help to prioritize the synthesis of compounds with the most promising profiles, thereby saving time and resources. The design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, guided by such computational approaches, has already demonstrated success in identifying potent therapeutic candidates. nih.gov
Expansion of Applications in Emerging Chemical Fields
While the primary focus for this compound has been in medicinal chemistry, its unique properties suggest potential applications in other emerging chemical fields. smolecule.com
In materials science, the rigid, three-dimensional structure of this spirocycle could be exploited in the design of novel polymers and organic materials with specific properties. smolecule.com For example, its incorporation into polymer backbones could influence chain packing and morphology, leading to materials with tailored thermal or mechanical properties.
The development of azaspirocyclic compounds as selective kinase inhibitors for diseases like Parkinson's highlights the potential for these scaffolds in targeting specific protein-protein interactions. nih.govresearchgate.net This opens up possibilities for designing probes to study complex biological processes or as components of advanced diagnostic tools.
Collaborative Research Opportunities and Interdisciplinary Studies
The multifaceted nature of this compound necessitates a collaborative and interdisciplinary approach to fully realize its potential.
Collaborations between synthetic organic chemists, computational chemists, and biologists will be essential for the efficient design, synthesis, and biological evaluation of new derivatives. For instance, the discovery of potent ENPP1 inhibitors for immunotherapy involved such interdisciplinary efforts, combining rational design, synthesis, and biological testing. acs.org
Furthermore, partnerships with materials scientists could lead to the exploration of this compound in novel applications beyond the life sciences. Such interdisciplinary studies will be crucial for unlocking the full potential of this and other unique spirocyclic scaffolds. The growing interest in azaspirocycles in drug discovery, as evidenced by numerous publications and patents, underscores the importance of such collaborative research endeavors. chemrxiv.orgresearchgate.net
Q & A
Q. What are the key synthetic routes for 2-Methoxy-7-azaspiro[3.5]nonane derivatives, and how can reaction conditions be optimized?
Synthesis typically involves cyclization strategies, with a two-step method using lithium aluminum hydride (LiAlH₄) achieving yields >82% under mild conditions. Critical parameters include solvent choice (e.g., THF for cyclization), temperature control (0–25°C), and catalyst selection (e.g., phase transfer catalysts for regioselectivity) . For example, 7-oxo-2-azaspiro[3.5]nonane derivatives are synthesized via nucleophilic substitution followed by acid-mediated ring closure. Optimization focuses on minimizing side reactions (e.g., over-oxidation) through stoichiometric adjustments and inert atmospheres .
Q. How is the spirocyclic core of this compound structurally characterized?
Techniques include:
- X-ray crystallography : Resolves bond angles and torsion strains in the spiro system.
- NMR spectroscopy : Distinct signals for methoxy (δ 3.2–3.4 ppm) and azaspiro protons (δ 1.5–2.8 ppm) confirm regiochemistry.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 185 for methyl ester derivatives) validate molecular weight .
Q. What preliminary biological screening methods are used to assess this compound’s activity?
- In vitro binding assays : Radioligand displacement studies (e.g., sigma receptor Ki values measured via competitive binding ).
- Enzyme inhibition : Testing against targets like fatty acid amide hydrolase (FAAH) using fluorogenic substrates .
- Solubility profiling : LogP measurements via HPLC to predict bioavailability .
Advanced Research Questions
Q. How do structural modifications to the spirocyclic core influence sigma receptor binding affinity and functional activity?
Modifications at the 2- and 7-positions significantly alter activity:
- Methoxy group : Enhances S1R binding (e.g., Ki = 2.7 nM for compound 4b vs. 13 nM for 5b) but may switch functional profiles (agonist vs. antagonist) .
- Cyclopropyl substitution : Increases metabolic stability but reduces S2R affinity. Computational docking (e.g., Glide SP scoring) shows steric clashes with Tyr173 in S1R pockets .
- Benzyl derivatives : Improve lipophilicity but may introduce off-target interactions (e.g., dopamine receptors) .
Q. What computational approaches are used to predict the pharmacokinetics of this compound derivatives?
- Molecular dynamics (MD) simulations : Assess binding stability in S1R pockets (e.g., RMSD <2.0 Å over 100 ns trajectories) .
- QSAR models : Correlate substituent electronegativity with logD (R² >0.85) to optimize blood-brain barrier penetration .
- ADMET prediction : SwissADME or ADMETLab2.0 estimate hepatic clearance (e.g., t₁/₂ = 3.2 hr) and CYP450 inhibition risks .
Q. How can contradictory data on biological activities of spirocyclic analogs be resolved?
Case study: Discrepancies in S1R antagonism (e.g., compound 4b vs. 5b ):
- Functional assays : Use calcium flux or GTPγS binding to distinguish agonists (EC₅₀) vs. antagonists (IC₅₀).
- In vivo validation : Pre-084 co-administration reverses antiallodynic effects, confirming S1R dependency .
- Structural analogs : Compare X-ray poses (e.g., hydrogen bonding with Glu172) to explain affinity differences .
Methodological Tables
Q. Table 1: Synthetic Optimization for 7-Oxo-2-azaspiro[3.5]nonane
| Step | Reagents/Conditions | Yield | Key Factor |
|---|---|---|---|
| 1 | LiAlH₄, THF, 0°C | 82% | Slow addition avoids exothermic side reactions |
| 2 | HCl, reflux | 95% | Acid concentration (2M) prevents ring opening |
Q. Table 2: Sigma Receptor Binding Affinities
| Compound | S1R Ki (nM) | S2R Ki (nM) | Functional Profile |
|---|---|---|---|
| 4b | 2.7 | 27 | S1R agonist |
| 5b | 13 | 102 | S1R antagonist |
| 8f | 10 | 165 | Mixed activity |
Key Considerations for Experimental Design
- Steric effects : Substituents larger than methoxy (e.g., benzyl) reduce spiro ring flexibility, impacting target engagement .
- Solvent polarity : Use DMF for polar intermediates but switch to dichloromethane for non-polar cyclization steps .
- In vivo dosing : Antiallodynic effects peak at 20 mg/kg (IP), but higher doses may induce off-target toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
